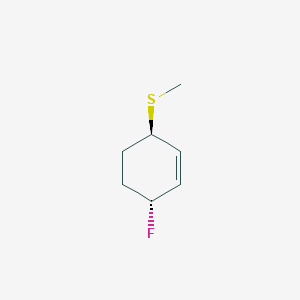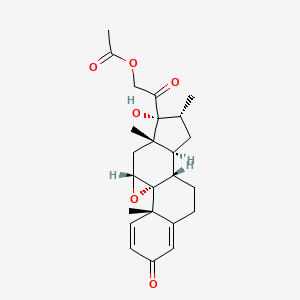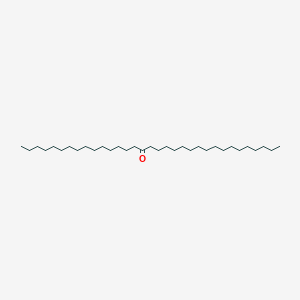
Tritriacontan-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Tritriacontanone is an organic compound with the molecular formula C33H66O. It is a long-chain aliphatic ketone, typically found in a solid state at room temperature. This compound is characterized by its long carbon chain and is often used in various industrial applications due to its unique properties .
Preparation Methods
16-Tritriacontanone can be synthesized through several chemical routes. One common method involves the oxidation of long-chain alcohols. Another approach is the reaction of hydroxy-alkyl halides with appropriate reagents to form the ketone. Industrial production often employs these methods under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
16-Tritriacontanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ketone into carboxylic acids.
Reduction: Reduction of 16-Tritriacontanone can yield long-chain alcohols, often using reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the ketone group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
16-Tritriacontanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain aliphatic ketones and their reactions.
Biology: Research into the biological roles of long-chain ketones often involves 16-Tritriacontanone as a reference compound.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceuticals.
Industry: It is utilized as a foaming agent, plasticizer, and antioxidant in different industrial processes.
Mechanism of Action
The mechanism of action of 16-Tritriacontanone involves its interaction with various molecular targets. In oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it is reduced to alcohols through the transfer of electrons from reducing agents. The pathways involved in these reactions are well-studied and form the basis for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
16-Tritriacontanone is unique due to its long carbon chain and specific functional group. Similar compounds include:
14-Nonacosanone: Another long-chain aliphatic ketone with a slightly shorter carbon chain.
16-Hentriacontanone: Similar in structure but with a different carbon chain length.
18-Pentatriacontanone: A longer-chain ketone with similar properties but different applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their carbon chain lengths .
Properties
Molecular Formula |
C33H66O |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


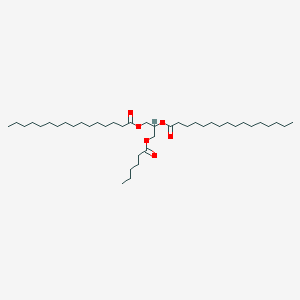
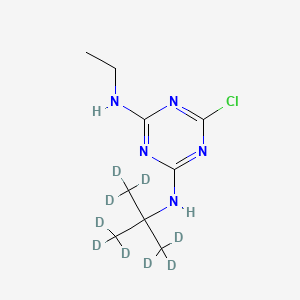


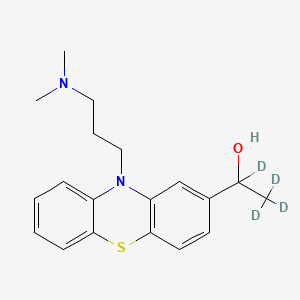
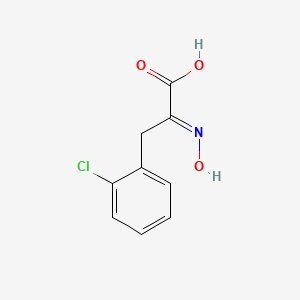
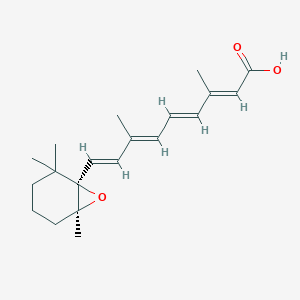
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)

